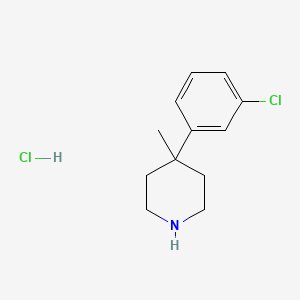

4-(3-Chlorophenyl)-4-methylpiperidine hydrochloride

Description

Properties

IUPAC Name |

4-(3-chlorophenyl)-4-methylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN.ClH/c1-12(5-7-14-8-6-12)10-3-2-4-11(13)9-10;/h2-4,9,14H,5-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVACCJQQXQHIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C2=CC(=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803581-63-6 | |

| Record name | 4-(3-chlorophenyl)-4-methylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Preparation Routes and Reaction Steps

Synthesis via Grignard Reaction and Oxazoline Intermediates

One advanced method involves the use of oxazoline intermediates and Grignard reagents to build the piperidine structure with the 3-chlorophenyl substituent.

- Starting Material : 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-3-methylpyridine (Compound I).

- Step 1 : Compound I reacts with 3-chlorobenzyl chloride in the presence of a strong base such as lithium diisopropylamide (LDA) in an inert solvent (e.g., tetrahydrofuran) at low temperature (−15°C to 25°C, preferably −5°C to +5°C) to yield compound II (3-[2-(3-chlorophenyl)ethyl]-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridine).

- Step 2 : Compound II is reacted with the Grignard reagent of 4-chloro-N-methylpiperidine in THF at −40°C to 0°C, preferably between −20°C and −10°C, to give compound III (3-[2-(3-chlorophenyl)ethyl]-2-[4,4-dimethyl-2-(1-methyl-piperidin-4-yl)-oxazolidin-2-yl]pyridine).

- Step 3 : Hydrolysis of compound III under appropriate conditions yields the intermediate b), which can be further converted into the target compound or related derivatives.

This process is advantageous due to fewer synthetic steps, avoidance of difficult reagents, and improved yields compared to older methods.

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Compound I + 3-chlorobenzyl chloride + LDA | THF, −5 to +5 °C | Compound II | Strong base required, inert atmosphere |

| 2 | Compound II + 4-chloro-N-methylpiperidine Grignard reagent | THF, −20 to −10 °C | Compound III | Selective addition, avoids extra steps |

| 3 | Compound III hydrolysis | Hydrolytic conditions | Intermediate b) | Precursor to final hydrochloride salt |

Preparation via Piperazine Intermediates and Halide Substitution

Another approach involves the synthesis of piperazine derivatives, which can be converted into piperidine analogues:

- Step 1 : 3-chloroaniline reacts with bis-(2-chloroethyl)amine hydrochloride in xylene with p-toluenesulfonic acid catalyst to form 1-(3-chlorophenyl)piperazine hydrochloride.

- Step 2 : The piperazine hydrochloride is reacted with 1-bromo-3-chloropropane in acetone/water with sodium hydroxide at 25–30°C to yield 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine.

- Step 3 : Further transformations including salt formation and purification yield the hydrochloride salt of the target compound or its analogues.

This method is noted for mild reaction conditions, high product purity, and relatively straightforward post-processing.

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3-chloroaniline + bis-(2-chloroethyl)amine hydrochloride + PTSA | Xylene, reflux 140–145°C | 1-(3-chlorophenyl)piperazine hydrochloride | 84.6 | Reflux, acid catalyst |

| 2 | Piperazine hydrochloride + 1-bromo-3-chloropropane + NaOH | Acetone/water, 25–30°C | 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine | 72.6 | Base-mediated substitution |

| 3 | Salt formation and recrystallization | Various | Hydrochloride salt of target compound | — | Purification by crystallization |

Alternative Synthetic Routes

- Scholten–Boumann Condensation : This method involves condensation of 4-methylpiperidine with 2-chlorobenzoyl chloride in the presence of triethylamine in methyl ethyl ketone solvent, followed by reflux and crystallization steps to obtain related piperidine derivatives.

- Reissert Reaction Route : Using 3-chlorophenylacetonitrile and ethyl 3-pyridinecarboxylate as starting materials, condensation, hydrolysis, reduction, and subsequent Reissert reaction under NaCN/dimethylcarbamoyl chloride conditions lead to intermediates that can be converted into the target compound with moderate overall yield (~33%).

Comparative Analysis of Preparation Methods

Research Findings and Notes

- The Grignard-based oxazoline route is considered superior in industrial contexts due to fewer synthetic steps and avoidance of difficult reagents, which reduces side reactions and improves yield and purity.

- Piperazine intermediate methods offer mild reaction conditions and good yields, making them suitable for laboratory-scale synthesis and potential scale-up.

- The Scholten–Boumann condensation provides a straightforward condensation approach for related derivatives but may require multiple recrystallizations for purity.

- The Reissert reaction route is more complex and involves multiple transformations but provides access to unique intermediates useful for further derivatization.

- Temperature control and choice of solvents (e.g., THF, toluene, acetone) are critical for optimizing yields and selectivity in all methods.

- Hydrochloride salt formation is typically achieved by acidification with hydrochloric acid or hydrogen chloride in alcohol or aqueous media, followed by crystallization for isolation and purification.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Grignard/Oxazoline Route | 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-3-methylpyridine, 3-chlorobenzyl chloride, 4-chloro-N-methylpiperidine Grignard reagent | LDA, THF, low temp (−20°C to 5°C), hydrolysis | High | Selectivity, fewer steps | Requires handling Grignard reagents |

| Piperazine Halide Substitution | 3-chloroaniline, bis-(2-chloroethyl)amine hydrochloride, 1-bromo-3-chloropropane | Reflux, NaOH base, acetone/water | 70–85 | Mild conditions, scalable | Multi-step, purification needed |

| Scholten–Boumann Condensation | 4-methylpiperidine, 2-chlorobenzoyl chloride | Triethylamine, methyl ethyl ketone, reflux | Moderate | Simple reaction | Multiple recrystallizations required |

| Reissert Reaction Route | 3-chlorophenylacetonitrile, ethyl 3-pyridinecarboxylate | NaCN, dimethylcarbamoyl chloride, acidic/basic steps | ~33 | Access to intermediates | Complex, lower overall yield |

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-4-methylpiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Neuropharmacology

4-(3-Chlorophenyl)-4-methylpiperidine hydrochloride exhibits stimulant properties that are similar to those of traditional psychostimulants. Research indicates that it acts on the dopamine transporter (DAT), which is crucial for dopamine reuptake in the brain. This mechanism suggests potential applications in the study of dopamine-related disorders such as ADHD and depression .

Cocaine Addiction Treatment

Studies have shown that (+)-CPCA mimics certain behavioral effects of cocaine while acting as a weak partial agonist. This dual action may provide a novel approach to treating cocaine addiction by both reducing withdrawal symptoms and preventing relapse . The compound's ability to attenuate cocaine-induced locomotion in rodent models highlights its potential utility in addiction therapies .

Analgesic Research

The structural similarities between this compound and opioid compounds suggest that it may also be investigated for analgesic properties. Its interaction with opioid receptors could provide insights into developing non-addictive pain management alternatives .

Case Studies

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-4-methylpiperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

4-(4-Chlorophenyl)-4-ethylpiperidine Hydrochloride

- Structure : Differs by the chlorine substituent position (4- vs. 3-chlorophenyl) and the alkyl group (ethyl vs. methyl).

- Molecular Formula : C₁₃H₁₉Cl₂N (vs. C₁₂H₁₇Cl₂N for the target compound).

- Mass: Average mass = 260.202; monoisotopic mass = 259.089455 .

- Impact: The 4-chlorophenyl group may alter electronic properties and binding affinity to targets compared to the 3-chlorophenyl isomer.

4-[3-(Trifluoromethyl)phenoxy]piperidine Hydrochloride

- Structure: Replaces the 3-chlorophenyl group with a 3-trifluoromethylphenoxy moiety.

- Key Difference: The phenoxy linker and trifluoromethyl group introduce strong electron-withdrawing effects, which could enhance metabolic stability and target engagement .

Variations in Piperidine Substituents

Meperidine Hydrochloride

- Structure : 1-methyl-4-phenyl-4-piperidinecarboxylic acid ethyl ester hydrochloride.

- Key Difference : Incorporates a carboxylic acid ethyl ester and phenyl group instead of chlorophenyl.

- Pharmacology : A Schedule II opioid analgesic, highlighting how piperidine derivatives can exhibit potent CNS activity depending on substituents .

4-(Boc-aminomethyl)-4-methylpiperidine Hydrochloride

Piperazine vs. Piperidine Derivatives

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride

- Structure : Piperazine ring with 3-chlorophenyl and 3-chloropropyl groups.

- Key Difference: Piperazine (6-membered ring with two nitrogen atoms) vs. piperidine (one nitrogen).

Physicochemical and Pharmacological Data Comparison

Biological Activity

4-(3-Chlorophenyl)-4-methylpiperidine hydrochloride, also known by its CAS number 1803581-63-6, is a piperidine derivative that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3-chlorophenyl group and a methyl group at the 4-position. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes in the body. Key mechanisms include:

- Cholinesterase Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in the regulation of neurotransmission. Inhibiting these enzymes can enhance cholinergic signaling, making it a candidate for treating neurodegenerative diseases like Alzheimer's .

- Anticancer Activity : Research indicates that derivatives of piperidine compounds, including this compound, exhibit cytotoxic effects against various cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis in cancer cells, suggesting their potential as anticancer agents .

Table 1: Summary of Biological Activities

Case Studies

-

Cholinesterase Inhibition Study :

A study evaluated the inhibitory effects of various piperidine derivatives on AChE and BChE. The results showed that this compound exhibited IC50 values comparable to established inhibitors like donepezil, indicating its potential utility in Alzheimer's treatment . -

Anticancer Efficacy :

In vitro studies involving several cancer cell lines demonstrated that the compound significantly reduced cell viability at micromolar concentrations. The mechanism was attributed to the induction of apoptosis through caspase activation pathways .

Q & A

Advanced Research Question

- Receptor Binding Assays : Use radioligand displacement studies (e.g., [3H]spiperone for dopamine D2 receptors) to quantify affinity (Ki values) .

- Enzyme Inhibition : Screen against acetylcholinesterase or monoamine oxidases via spectrophotometric assays (e.g., Ellman’s method for IC50 determination) .

- Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy track subcellular localization in neuronal cell lines .

- In Silico Docking : Molecular docking (AutoDock Vina) predicts binding poses in serotonin transporters or κ-opioid receptors .

How can computational methods aid in predicting the compound’s reactivity or interactions?

Advanced Research Question

- Reaction Pathway Prediction : Quantum mechanical calculations (DFT at B3LYP/6-31G* level) model transition states for nucleophilic substitution or hydrolysis .

- Solubility Modeling : COSMO-RS simulations predict solubility in polar solvents (e.g., water, DMSO) using sigma profiles .

- Pharmacophore Mapping : Schrödinger’s Phase identifies critical interactions (e.g., hydrogen bonding with 3-chlorophenyl) for target engagement .

- ADMET Profiling : SwissADME predicts blood-brain barrier penetration (high logP >2) and CYP450 inhibition risks .

How should researchers resolve contradictions in pharmacological data, such as opposing results in enzyme inhibition assays?

Advanced Research Question

- Dose-Response Validation : Repeat assays across a wider concentration range (e.g., 1 nM–100 µM) to confirm IC50 trends .

- Orthogonal Assays : Compare fluorometric (e.g., Calcein AM) and radiometric ([14C]substrate) methods to rule out assay-specific artifacts .

- Metabolite Interference : LC-MS/MS analysis identifies potential degradation products or active metabolites affecting results .

- Species-Specificity : Test across human, rat, and mouse enzyme isoforms to isolate interspecies variability .

What experimental designs are critical for assessing the compound’s stability under varying storage and physiological conditions?

Advanced Research Question

- Forced Degradation Studies : Expose to heat (40°C), light (UV 365 nm), and pH extremes (1–13) for 72 hours, followed by HPLC stability-indicating methods .

- Lyophilization Stability : Assess post-lyophilization purity and hygroscopicity in desiccators (20–25°C, 15% RH) .

- Plasma Stability : Incubate in human plasma (37°C, 24 hours) and quantify remaining compound via LC-MS/MS to estimate metabolic liability .

- Excipient Compatibility : Screen with mannitol, lactose, or PEG 4000 to identify formulation-friendly stabilizers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.